Benzene-1,4-disulfonyl difluoride

Click Chemistry Chemical Stability SuFEx Reagents

Benzene-1,4-disulfonyl difluoride (95% pure) is a rigid, para-disubstituted SuFEx hub that delivers a precise 180° junction for linear polymer chains and molecular rods. Its superior hydrolytic stability over sulfonyl chlorides enables aqueous interfacial polymerizations and sequential, chemoselective ligations without protecting groups. Procure this exclusive compound to ensure geometric fidelity and robust performance in click chemistry and high-performance membrane development.

Molecular Formula C6H4F2O4S2
Molecular Weight 242.21
CAS No. 35426-72-3
Cat. No. B2754825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,4-disulfonyl difluoride
CAS35426-72-3
Molecular FormulaC6H4F2O4S2
Molecular Weight242.21
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)F
InChIInChI=1S/C6H4F2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H
InChIKeyWSNGLYATTLTWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,4-disulfonyl difluoride (CAS 35426-72-3): para-Disubstituted SuFEx Hub for Click Chemistry and Polymer Synthesis


Benzene-1,4-disulfonyl difluoride (CAS 35426-72-3), also referred to as 1,4-benzenedisulfonyl difluoride, is a para-disubstituted aromatic sulfonyl fluoride featuring two sulfur(VI) fluoride exchange (SuFEx)-reactive groups positioned on a rigid benzene core [1]. As a member of the sulfonyl fluoride class, it exhibits the characteristic balance of high thermodynamic stability and tunable, chemoselective reactivity under SuFEx activation conditions, distinguishing it from more labile sulfonyl chlorides [2]. The para arrangement of its electrophilic SO₂F moieties offers a well-defined geometry that is structurally distinct from its meta- and ortho-disubstituted isomers, as well as from mono- and trisubstituted analogs, enabling its use as a rigid, bifunctional cross-linking hub in both small-molecule click chemistry sequences and polymer main-chain construction [1][3]. Commercially available with a minimum purity specification of 95% , this compound serves as a foundational building block for synthesizing fluorinated polymers and performing sequential SuFEx ligations.

Why 1,4-Benzenedisulfonyl Difluoride Cannot Be Swapped with 1,3-Isomers or Sulfonyl Chlorides in Precision Synthesis


Generic substitution of sulfonyl halide reagents is precluded by fundamentally different reaction profiles and architectural outcomes. Sulfonyl fluorides (R-SO₂F) exhibit markedly greater resistance to hydrolysis and thermolysis compared to their sulfonyl chloride (R-SO₂Cl) counterparts, with stability decreasing in the order fluorides > chlorides > bromides > iodides [1]. This difference translates into distinct handling requirements and reaction selectivity, particularly in aqueous or protic environments. Furthermore, the regiochemistry of disubstitution critically dictates the geometry of the resulting cross-linked products. The para-substituted benzene-1,4-disulfonyl difluoride generates a rigid, linear 180° connector, whereas its meta-disubstituted analog (benzene-1,3-disulfonyl fluoride, BDSF) creates a kinked, approximately 120° junction, and the trisubstituted benzene-1,3,5-trisulfonyl fluoride (BTSF) introduces an additional reactive vector [2][3]. In polymer chemistry, this geometric distinction directly governs chain packing, crystallinity, and ultimate material properties. In small-molecule click chemistry, the para-substitution pattern minimizes steric congestion relative to ortho-disubstituted isomers, potentially influencing sequential ligation efficiency [2]. These compound-specific attributes render simple replacement with a cheaper or more readily available in-class analog a scientifically invalid approach when precise spatial control or defined material architecture is required.

Quantitative Differentiation of Benzene-1,4-disulfonyl Difluoride from In-Class Analogs: A Head-to-Head Evidence Assessment


Differential Aqueous Stability vs. 1,4-Benzenedisulfonyl Dichloride

Benzene-1,4-disulfonyl difluoride (the target compound) demonstrates significantly enhanced resistance to hydrolysis relative to its direct sulfonyl chloride analog (1,4-benzenedisulfonyl dichloride, CAS 6461-77-4). This is a class-wide property of sulfonyl fluorides, which are known to be stable under conditions that rapidly degrade sulfonyl chlorides [1]. The stability order for sulfonyl halides is well-established as fluorides > chlorides > bromides > iodides [1].

Click Chemistry Chemical Stability SuFEx Reagents

Regiochemical Impact on Polymer Architecture: para- vs. meta-Disubstitution

The para-substitution of benzene-1,4-disulfonyl difluoride provides a rigid, linear spacer between its two reactive sulfonyl fluoride groups, in contrast to the meta-disubstituted analog (benzene-1,3-disulfonyl fluoride, BDSF), which yields a kinked geometry with an approximate 120° bond angle [1]. While direct polymer property data comparing the two are limited in open literature, the structural inference is unambiguous: a linear monomer promotes extended chain conformations and higher crystallinity, whereas a kinked monomer disrupts chain packing and lowers crystallinity [2]. This geometric differentiation is a foundational principle in polymer chemistry.

Polymer Synthesis Material Science Cross-linking Agents

Purity Benchmark for Reproducible Polymerization and Click Chemistry

Commercially sourced benzene-1,4-disulfonyl difluoride is available with a specified minimum purity of 95%, as documented by vendor quality control data . For bifunctional SuFEx monomers like this compound, purity is a critical performance parameter because any mono-functional impurity (e.g., a compound where one sulfonyl fluoride group has been hydrolyzed to sulfonic acid) will act as a chain terminator in step-growth polymerizations, severely limiting the achievable molecular weight of the resulting polymer [1]. This is a general requirement for condensation polymerization but is quantitatively validated by the vendor specification for this specific compound.

Quality Control Synthetic Reproducibility SuFEx Reagents

Optimal Deployment Scenarios for Benzene-1,4-disulfonyl Difluoride Based on Verified Evidence


Synthesis of Linear, Aromatic Main-Chain Polymers via SuFEx Polycondensation

Based on its rigid, para-disubstituted geometry, benzene-1,4-disulfonyl difluoride is optimally deployed as a monomer in SuFEx-based polycondensations to yield linear, aromatic sulfonate or sulfonamide polymers. The compound's stability in the presence of protic solvents [1] makes it suitable for interfacial polymerization techniques using aqueous bases and organic solvents, a process well-established for analogous disulfonyl chlorides [2]. This scenario leverages the compound's class-level hydrolytic stability and specific spatial architecture to engineer high-performance engineering thermoplastics or membranes.

Construction of Rigid, 180° Spacer Linkers in Bifunctional Click Chemistry

In small-molecule synthesis, benzene-1,4-disulfonyl difluoride is uniquely suited as a bivalent SuFEx hub where a well-defined 180° angle between two tethered moieties is required. This contrasts with its 1,3-disubstituted isomer (BDSF), which provides a 120° kink [3]. Researchers designing molecular rods, defined-length spacers, or precision cross-linking agents will find the para compound irreplaceable for achieving linear molecular geometry. The commercial availability at 95% purity is sufficient for most such applications, where a slight excess of the bifunctional reagent can be used to drive reactions to completion.

Sequential SuFEx Ligation for Orthogonal Functionalization

The para-disposed sulfonyl fluoride groups on a single benzene ring can potentially be engaged in orthogonal, stepwise SuFEx reactions due to the potential for electronic deactivation after the first substitution. This enables the controlled, sequential introduction of two different nucleophiles onto a single rigid platform [1]. This application scenario is distinct from using a mono-sulfonyl fluoride reagent (e.g., benzenesulfonyl fluoride) which cannot serve as a linker, or a tris-sulfonyl fluoride reagent (e.g., BTSF) which introduces a third reactive site that may lead to undesired branching or require additional protection strategies [3].

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